molecular formula C21H26N6OS B2560951 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 946211-14-9

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2560951
CAS No.: 946211-14-9
M. Wt: 410.54
InChI Key: KKOLNGRKIAGQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic scaffold commonly utilized in kinase inhibitors and anticancer agents. Key structural attributes include:

  • Pyrrolidin-1-yl substituent at position 4, enhancing solubility through basic nitrogen and enabling hydrogen bonding.
  • Methylsulfanyl group at position 6, which may influence metabolic stability and electronic properties.

The compound’s design suggests targeting enzymes or receptors sensitive to pyrazolo-pyrimidine derivatives, such as protein kinases or phosphodiesterases.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6OS/c1-15-6-5-7-16(12-15)13-18(28)22-8-11-27-20-17(14-23-27)19(24-21(25-20)29-2)26-9-3-4-10-26/h5-7,12,14H,3-4,8-11,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOLNGRKIAGQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a synthetic organic molecule with the molecular formula C21H26N6OSC_{21}H_{26}N_{6}OS and a molecular weight of 410.54 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • IUPAC Name : 2-(3-methylphenyl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
  • Molecular Weight : 410.54 g/mol
  • Purity : Typically around 95% .

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

1. Antiviral Activity

Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. The structural features of this compound suggest potential efficacy against viral pathogens through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

2. Inhibition of Enzymatic Activity

The compound's structure allows it to act as an inhibitor for various enzymes involved in disease processes:

  • Mono-ADP-ribosyltransferase Inhibition : Compounds similar to this one have been shown to inhibit mono-ADP-ribosyltransferase toxins, which are virulence factors in pathogenic bacteria. This inhibition can lead to reduced cytotoxic effects on host cells .

3. G Protein-Coupled Receptor (GPCR) Modulation

Compounds with similar scaffolds have been reported to interact with GPCRs, which are critical targets in drug discovery due to their roles in numerous physiological processes and diseases. This interaction could lead to modulation of signaling pathways relevant to various conditions, including cancer and neurological disorders .

Case Studies

Several studies have explored the biological implications of compounds structurally related to the target molecule:

Case Study 1: Antiviral Efficacy

A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against specific viral targets, indicating their potential as antiviral agents .

Case Study 2: Enzyme Inhibition

Research focusing on inhibitors of ADP-ribosylating toxins showed that compounds with similar structures could protect human lung cells from cytotoxic effects induced by these toxins, with effective concentrations ranging from 2.9 to 16.7 μM .

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityIC50 (μM)
PJ-34Inhibitor of ADP-ribosyltransferase0.296 ± 0.080
DEnzyme inhibitor0.617 ± 0.023
FAntiviral agent0.495 ± 0.090
GCytotoxic protection1.965 ± 0.032

Comparison with Similar Compounds

Structural Analog 1: 2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1H-pyrazol-1-yl)propan-2-yl]acetamide ()

Core Differences :

  • Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyrimidine in the target compound.
  • Trifluoromethyl group at position 4 vs. pyrrolidin-1-yl in the target.
  • Propan-2-yl-pyrazole side chain vs. ethyl-pyrrolidine linkage.

Functional Implications :

  • The trifluoromethyl group increases electronegativity and metabolic stability compared to the methylsulfanyl group in the target compound .

Structural Analog 2: N-Substituted 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives ()

Core Similarities :

  • Shared pyrazolo[3,4-d]pyrimidine scaffold.
  • Use of N-arylsubstituted α-chloroacetamides in synthesis, suggesting analogous synthetic pathways.

Key Differences :

  • 4-Methoxyphenyl group vs. 3-methylphenyl in the target compound, altering electronic and steric profiles.
  • Absence of pyrrolidin-1-yl or methylsulfanyl groups, which may reduce solubility and target engagement in these derivatives .

Structural Analog 3: Pyrazolo-Pyridine-N-Acetamide Derivatives ()

Core Differences :

  • Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyrimidine.
  • Chlorophenyl and phenyl groups at positions 3 and 6 vs. methylphenyl and methylsulfanyl in the target.

Functional Implications :

  • The absence of a pyrrolidine ring may limit solubility in these analogs.

Structural Analog 4: Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()

Core Similarities :

  • Shared pyrazolo[3,4-d]pyrimidine scaffold.
  • Use of acetamide linkages for side-chain modifications.

Key Differences :

  • Fluorine atoms and chromen-4-one moieties in these derivatives vs. methylsulfanyl and pyrrolidin-1-yl in the target.
  • Fluorine enhances metabolic stability and membrane penetration but may increase synthetic complexity .

Comparative Analysis Table

Property/Feature Target Compound Analog 1 () Analog 4 ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
Position 4 Substituent Pyrrolidin-1-yl Trifluoromethyl Dimethylamino/fluoro-isopropoxy
Position 6 Substituent Methylsulfanyl N/A Fluorine/chromenone
Side Chain Ethyl-pyrrolidine Propan-2-yl-pyrazole Fluorophenyl-ethyl
Key Functional Impact Enhanced solubility, kinase inhibition potential High metabolic stability Improved membrane penetration

Research Findings and Implications

  • Target Compound Advantages :
    • The pyrrolidin-1-yl group likely improves aqueous solubility compared to analogs with trifluoromethyl or chlorophenyl groups .
    • Methylsulfanyl may act as a leaving group or participate in hydrophobic binding, distinct from fluorine’s electronegative effects.
  • Limitations :
    • Methylsulfanyl could increase susceptibility to oxidative metabolism relative to fluorine-containing analogs .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, intermediates like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can react with α-chloroacetamides under reflux in acetonitrile to introduce substituents at the pyrimidine nitrogen. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence regioselectivity . Purification often involves recrystallization from acetonitrile or ethanol .

Q. How is the methylsulfanyl group incorporated into the pyrazolo[3,4-d]pyrimidine scaffold?

The methylsulfanyl (-SMe) group at position 6 is introduced via nucleophilic substitution. For instance, thiol-containing reagents react with halogenated precursors (e.g., 6-chloro derivatives) under basic conditions (e.g., K₂CO₃ in DMF). Monitoring the reaction by TLC ensures completion, followed by extraction and column chromatography .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl, pyrrolidinyl).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺).
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine vs. pyrimido-pyrazole isomers) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step syntheses of this compound?

DoE principles (e.g., factorial designs) systematically evaluate variables like temperature, catalyst loading, and reaction time. For example, flow-chemistry platforms enable rapid screening of parameters in pyrimidine cyclization steps, reducing side products and improving yield . A case study showed a 22% yield increase by optimizing residence time (30→45 min) and temperature (80→70°C) .

Q. What strategies resolve contradictions in regioselectivity during pyrazolo[3,4-d]pyrimidine derivatization?

Conflicting reports on substituent positions (e.g., N1 vs. N4 alkylation) can arise from solvent polarity or leaving-group effects. Computational modeling (DFT) predicts favorable transition states, while NOESY NMR validates spatial arrangements. For instance, acetonitrile favors N1 substitution due to its polar aprotic nature, whereas DMF may shift selectivity .

Q. How does the pyrrolidin-1-yl group influence the compound’s pharmacokinetic properties?

The pyrrolidinyl moiety enhances solubility via its basic nitrogen (pKa ~11) and modulates bioavailability. In vitro assays (e.g., PAMPA permeability) show a 3.5-fold increase in membrane penetration compared to non-cyclic amines. Metabolic stability studies (e.g., liver microsomes) reveal resistance to CYP3A4 oxidation due to steric hindrance .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic routes using orthogonal techniques (e.g., IR for carbonyl groups vs. NMR for regiochemistry).
  • Yield Optimization : Employ gradient screening in HPLC purification to isolate minor isomers .
  • Biological Assays : Use SPR (surface plasmon resonance) to quantify binding affinity for target kinases, correlating with substituent electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.